3-Bromo-2-(piperidin-3-ylmethoxy)pyridine
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Overview
Description
3-Bromo-2-(piperidin-3-ylmethoxy)pyridine is a chemical compound with the molecular formula C11H15BrN2O and a molecular weight of 271.15 g/mol . It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The compound features a bromine atom at the third position and a piperidin-3-ylmethoxy group at the second position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under peroxide-initiated conditions . The reaction proceeds through the formation of a bromopyridine intermediate, which is then reacted with piperidin-3-ylmethanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(piperidin-3-ylmethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a pyridine carboxaldehyde .
Scientific Research Applications
3-Bromo-2-(piperidin-3-ylmethoxy)pyridine has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Bromo-2-(piperidin-3-ylmethoxy)pyridine involves its interaction with specific molecular targets. The bromine atom and the piperidin-3-ylmethoxy group can participate in various binding interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylpyridine: Another bromopyridine derivative with similar reactivity but different substitution pattern.
3-Bromoimidazopyridine: A compound with a similar bromine substitution but different heterocyclic structure.
Uniqueness
3-Bromo-2-(piperidin-3-ylmethoxy)pyridine is unique due to the presence of both a bromine atom and a piperidin-3-ylmethoxy group, which confer specific chemical and biological properties.
Properties
IUPAC Name |
3-bromo-2-(piperidin-3-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-10-4-2-6-14-11(10)15-8-9-3-1-5-13-7-9/h2,4,6,9,13H,1,3,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJUGQNJCIHMBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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